molecular formula C10H9FN2O2 B13182882 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid

Cat. No.: B13182882
M. Wt: 208.19 g/mol
InChI Key: IDOLIDSJLCPUBV-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring and a but-3-yn-2-ylamino group attached to the second position of the pyridine ring The carboxylic acid group is located at the fourth position of the pyridine ring

Preparation Methods

The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and but-3-yn-2-amine.

    Formation of Intermediate: The but-3-yn-2-amine is reacted with 3-fluoropyridine under specific conditions to form an intermediate compound.

    Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the fourth position of the pyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions due to its unique chemical structure.

    Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid can be compared with other fluoropyridine derivatives, such as:

    2-Amino-3-fluoropyridine-4-carboxylic acid: This compound lacks the but-3-yn-2-yl group, which may result in different chemical and biological properties.

    2-[(But-3-yn-2-yl)amino]-4-fluoropyridine-3-carboxylic acid: The position of the fluorine and carboxylic acid groups is swapped, potentially leading to different reactivity and applications.

    2-[(But-3-yn-2-yl)amino]-3-chloropyridine-4-carboxylic acid: The fluorine atom is replaced with chlorine, which may affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and but-3-yn-2-yl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN2O2C_{12}H_{12}FN_2O_2. The structure includes a pyridine ring with a fluorine atom and a carboxylic acid group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H12FN2O2C_{12}H_{12}FN_2O_2
Molecular Weight232.24 g/mol
Melting Point120–122 °C
SolubilitySoluble in DMSO, ethanol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The key steps include:

  • Formation of the Pyridine Ring : Using fluorination techniques to introduce the fluorine atom at the 3-position.
  • Carboxylation : Introducing the carboxylic acid group at the 4-position through nucleophilic substitution.
  • Alkynylation : Attaching the butynyl amine group via a coupling reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various pyridine derivatives on protein kinases. Results indicated that this compound showed promising inhibition against specific kinases involved in cancer pathways, suggesting potential as an anticancer agent.
    • IC50 Values : The compound exhibited IC50 values in the low micromolar range against targeted kinases, indicating effective inhibition.
  • Receptor Binding Studies : Another study focused on the binding affinity of this compound to serotonin receptors. The binding assays revealed that it has a moderate affinity, which may contribute to its neuropharmacological effects.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

CompoundIC50 (µM)Biological Activity
2-Amino-3-fluoropyridine5Antitumor activity
5-Fluoroquinoline10Antimicrobial properties
This compound<5Antitumor and enzyme inhibition

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-3-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-3-6(2)13-9-8(11)7(10(14)15)4-5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

IDOLIDSJLCPUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

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